

2,3-Dimethyl-1-butene molecular structure and formula

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Compound of Interest

Compound Name: 2,3-Dimethyl-1-butene

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An In-depth Technical Guide to 2,3-Dimethyl-1-butene

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **2,3-Dimethyl-1-butene**. It includes detailed experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

2,3-Dimethyl-1-butene is an acyclic alkene with the chemical formula C_6H_{12} . Its IUPAC name is 2,3-dimethylbut-1-ene. The molecule features a four-carbon butene backbone with two methyl group substituents at positions 2 and 3. The double bond is located between the first and second carbon atoms.

Key Identifiers:

- Molecular Formula: C_6H_{12}
- IUPAC Name: 2,3-dimethylbut-1-ene
- CAS Number: 563-78-0
- Molecular Weight: 84.16 g/mol
- SMILES: CC(C)C(C)=C

- InChI Key: OWWIWYDDISJUMY-UHFFFAOYSA-N

Below is a diagram representing the logical structure of **2,3-Dimethyl-1-butene**, indicating the connectivity of its constituent atoms.

Caption: Logical connectivity of atoms in **2,3-Dimethyl-1-butene**.

Physicochemical Properties

2,3-Dimethyl-1-butene is a clear, colorless to light yellow liquid at room temperature. It is a highly flammable substance. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Weight	84.16 g/mol	
Density	0.68 g/mL at 25 °C	
Boiling Point	56 °C	
Melting Point	-158 °C	
Refractive Index (n _{20/D})	1.389	
Vapor Pressure	412 mmHg at 37.7 °C	
Flash Point	-18 °C (-0.4 °F)	
Autoignition Temperature	360 °C (680 °F)	
Water Solubility	<0.1 g/L at 20 °C	

Experimental Protocols

Synthesis of 2,3-Dimethyl-1-butene

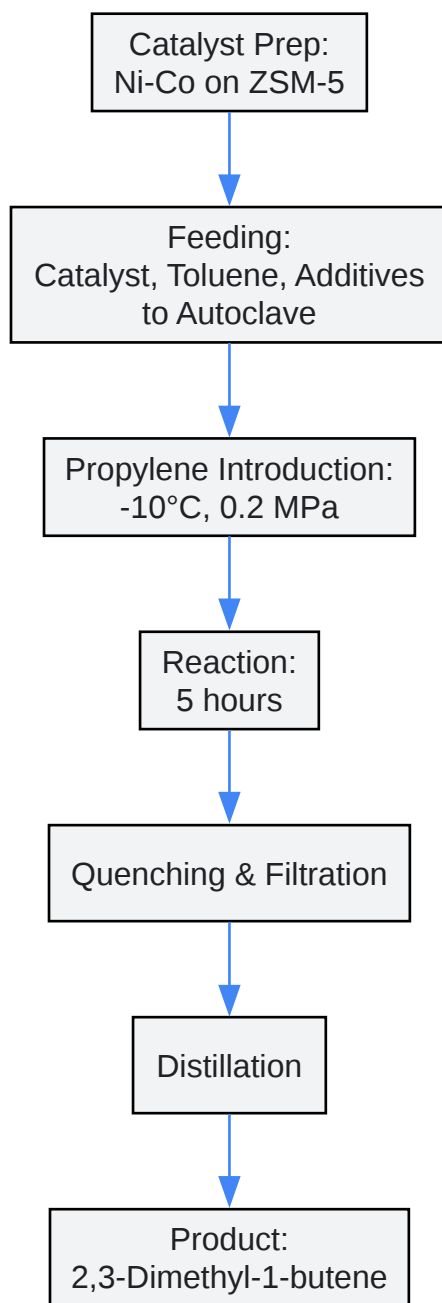
2,3-Dimethyl-1-butene is commonly synthesized through the selective dimerization of propylene. Several catalytic systems can be employed for this process.

Protocol 1: Synthesis using a Ni-Co/ZSM-5 Catalyst

This protocol describes the synthesis in an autoclave reactor using a nickel-cobalt catalyst supported on a ZSM-5 molecular sieve.

- Catalyst Preparation:
 - Impregnate 10 g of activated ZSM-5 molecular sieve with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.
 - Filter the impregnated sieve, wash with water, and then roast.
 - Reduce the catalyst, followed by vacuum distillation to obtain the 5% Ni-5% Co/ZSM-5 catalyst.
- Reaction Procedure:
 - Add 7 g of the prepared 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene solvent in a low-temperature tank.
 - Add 7 g of trioctyl phosphite and mix.
 - Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.
 - Transfer the mixture to an autoclave, previously evacuated to -0.01 MPa.
 - Cool the autoclave to -10 °C and intermittently introduce 84 g of propylene gas at a pressure of 0.2 MPa.
 - Allow the reaction to proceed for 5 hours.
 - Terminate the reaction and quench it.
 - Recover the reaction solution by filtration.
 - Separate the product by distillation to obtain **2,3-dimethyl-1-butene**.

The following diagram illustrates the workflow for this synthesis protocol.



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Caption: Workflow for the synthesis of **2,3-Dimethyl-1-butene**.

Protocol 2: Synthesis using a Tantalum Catalyst

This method employs a tantalum-based catalyst for the dimerization of propylene.

- Reaction Setup:

- Dissolve 0.11 g (0.25 mmol) of $\text{Ta}(\text{C}_5\text{Me}_5)(\text{propylene})\text{Cl}_2$ in 2.5 mL of hexane in a 20 mL glass pressure bottle containing a small Teflon-coated magnetic stir bar.
- Clamp a pressure head equipped with a rubber septum for sampling to the vessel.
- Pressurize the vessel to 40 psi with propylene.
- Immerse the vessel in a stirred bath maintained at 32 °C.
- Analysis:
 - Withdraw samples periodically by syringe.
 - Quench the samples with gaseous oxygen.
 - Analyze the samples by gas chromatography to monitor the formation of **2,3-dimethyl-1-butene**.

Spectroscopic Characterization

The structure of **2,3-Dimethyl-1-butene** can be confirmed using various spectroscopic techniques.

^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to determine the hydrogen environments in the molecule.

- **Sample Preparation:** A standard method involves dissolving a small amount of the purified compound in a deuterated solvent, such as deuterated chloroform (CDCl_3), within an NMR tube.
- **Data Acquisition:** Spectra are typically recorded on a 400 MHz spectrometer at room temperature.
- **Expected Chemical Shifts:**

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
=CH ₂	4.66	Singlet	N/A
-CH-	2.245	Septet	6.8 Hz
=C-CH ₃	1.703	Singlet	N/A
-CH(CH ₃) ₂	1.023	Doublet	6.8 Hz

(Data sourced from ChemicalBook)

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

- **Experimental Conditions:** Electron ionization (EI) is a common method. Typical parameters include a source temperature of 260 °C and a sample temperature of 160 °C, with an ionization energy of 75 eV.
- **Expected Result:** The molecular ion peak ($[M]^+$) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 84.16.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides gas-phase IR spectral data for **2,3-Dimethyl-1-butene**. Key absorptions would be expected for C=C stretching of the alkene and C-H stretching and bending vibrations.

Applications

2,3-Dimethyl-1-butene serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the production of the commercial fragrance Tonalide. Additionally, it finds application in reactions to convert fatty acids into flavor compounds. The gas-phase reaction of **2,3-dimethyl-1-butene** with OH radicals has also been a subject of investigation.

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